2-PYRIDINEMETHANOL
Overview
Description
2-Pyridinylmethanol is a member of pyridines.
Scientific Research Applications
Photo-Induced Charge Transfer (PICT) in Semiconductors : Research by Lin et al. (2020) demonstrates the importance of PICT in semiconductor nanomaterials like ZnO nanosheets. This study provides insights into the chemical mechanisms of surface-enhanced Raman scattering (SERS), which can be critical for cryogenic sensing and hypothermal medicine.
Lakatosian Methodology for Research Integration : The Lakatosian methodology, as discussed by Casanova Romero et al. (2018), emphasizes scientific research programs (PIC) as a structural unit for integrating research into a meta-knowledge network, thereby enhancing collaborative and thematic research efforts.
Piceatannol (PIC) in Cancer Therapy : A study by Aljabali et al. (2020) highlights the use of Piceatannol (PIC), a compound known for its anticancer activity. Nano-encapsulation of PIC enhances its effectiveness in downregulating nuclear p65 and HIF-1α in colon cancer cells, indicating its potential in cancer therapeutics.
Photo-Induced Chemiluminescence (PICL) in Sunscreen Analysis : Millington et al. (2014) explored the use of PICL for detecting free radicals in sunscreens exposed to UVA radiation. This method aids in optimizing sunscreen formulations to minimize free radical generation.
High Sensitivity Analysis of Biomolecules : The high sensitivity (piconol) analysis of biomolecules like amino acids, peptides, and proteins, as described by Chang et al. (1985), involves pre-column derivatization with chromophoric reagents, enhancing detection sensitivity in HPLC.
Capillary Electrophoresis in Herbal Analysis : Research by Przybylska et al. (2021) on capillary electrophoresis, using PICOS methodology, reveals its application in analyzing bioactive compounds in herbal materials, suggesting its utility in functional food analysis.
Ibuprofen Piconol in Topical Pharmaceuticals : Pesheck and Osborne (1993) provided a preformulation characterization of Ibuprofen Piconol, a topical NSAID drug, outlining its chemical stability and physical properties, which is crucial for topical drug development.
Impact of Scientific Programs in Academic Productivity : A study by Cardoso et al. (2005) demonstrates the effect of scientific research programs (PIC) on enhancing the scientific publication output of university professors.
Piceatannol in Obesity Treatment : Tung et al. (2016) investigated the anti-obesity effects of Piceatannol (Pic) in mice, suggesting its potential as a therapeutic agent in obesity treatment through modulating adipogenic proteins and gut microbiota.
Picotechnology in Biomedical and Environmental Sciences : The study by Qasim et al. (2019) explores the potential applications of picotechnology, especially in biomedical and environmental sciences, indicating its emerging significance in these fields.
Effect of Piceatannol on Prostate Cancer Cells : The study by Kido et al. (2019) investigates the effects of Piceatannol (PIC) on prostate cancer cells, highlighting its role in cell cycle arrest and apoptosis induction, contributing to anti-cancer effects.
Improved Synthesis of Ibuprofen Piconol : Research by Yong (2006) focuses on the improved synthesis of Ibuprofen Piconol, a more soluble and efficient variant of Ibuprofen, suggesting advancements in pharmaceutical preparations.
Density Measurement of Carbonaceous Substances : The study by Akamatsu and Nakagawa (1956) introduces an improved picnometer method for measuring the density of carbonaceous substances, which is vital for industrial applications.
Mechanism of Action
Target of Action
2-Pyridinemethanol, also known as 2-Pyridylmethanol, pyridin-2-ylmethanol, 2-(Hydroxymethyl)pyridine, or Piconol, is a pyridylalcohol It is known to exhibit hypoglycemic activity , suggesting that it may interact with targets involved in glucose metabolism.
Mode of Action
Given its hypoglycemic activity , it can be inferred that it may interact with enzymes or receptors involved in glucose metabolism, leading to a decrease in blood glucose levels
Biochemical Pathways
Considering its hypoglycemic activity , it can be speculated that it may influence pathways related to glucose metabolism, such as glycolysis, gluconeogenesis, or insulin signaling. The downstream effects could include reduced glucose production or increased glucose uptake, leading to a decrease in blood glucose levels.
Result of Action
Given its hypoglycemic activity , it can be inferred that it may lead to a decrease in blood glucose levels This could potentially be beneficial in conditions characterized by hyperglycemia, such as diabetes
Biochemical Analysis
Biochemical Properties
It is known to have hypoglycemic activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism
Cellular Effects
Given its hypoglycemic activity , it may influence cell function by affecting glucose metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNUBALDGXWUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046531 | |
Record name | Piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Pyridinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19700 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-Pyridinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19700 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
586-98-1 | |
Record name | 2-Pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piconol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piconol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyridylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PICONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pyridinemethanol?
A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks for the hydroxyl group and the pyridine ring. [, ] NMR spectroscopy provides information about the compound's structure and dynamics. [, ] MS analysis helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q3: What is the physical state of this compound at room temperature?
A3: this compound exists as a slightly hygroscopic liquid at room temperature. []
Q4: How does the structure of this compound influence its solubility?
A4: The presence of both a hydrophilic hydroxyl group and a hydrophobic pyridine ring in this compound contributes to its solubility in both polar and non-polar solvents. [] It partitions strongly into the oil phase, indicating a preference for less polar environments. []
Q5: What catalytic applications have been explored for this compound?
A5: this compound has been investigated as a ligand in various catalytic reactions, including iron complex-catalyzed dehydrogenation of alcohols and rhodium-catalyzed carbonylation of internal alkynes. [, ] Its ability to chelate metal centers plays a crucial role in these catalytic processes. [, ]
Q6: How does the presence of this compound influence the outcome of specific reactions?
A6: In the rhodium-catalyzed carbonylation of internal alkynes, this compound facilitates the formation of 1,4-dicarboxylate esters. The coordination of its pyridine nitrogen to rhodium is crucial for this transformation. []
Q7: Have there been computational studies conducted on this compound?
A7: Density functional theory (DFT) calculations have been employed to optimize the geometry and calculate the vibrational frequencies of this compound. These calculations provide insights into the molecule's electronic structure and vibrational modes. []
Q8: How do structural modifications of this compound affect its properties?
A8: Introducing bulky substituents near the hydroxyl group of this compound can influence the nuclearity and structure of manganese clusters formed using this ligand. [] The steric hindrance imposed by these modifications alters the ligand's bridging ability, leading to variations in cluster formation. []
Q9: What is known about the stability of ibuprofen piconol, a derivative of this compound?
A9: Ibuprofen piconol, the this compound ester of ibuprofen, exhibits chemical stability in its bulk form, in solution, and in both cream and ointment formulations. []
Q10: What is known about the metabolism of ibuprofen piconol?
A10: Ibuprofen piconol undergoes hydrolysis in plasma, whole blood, and serum, converting into ibuprofen. The hydrolysis rate is influenced by the presence and type of anticoagulants. []
Q11: Are there any reports on the anti-cancer activity of this compound copper complexes?
A11: Research suggests that certain this compound copper complexes exhibit promising anti-cancer activity against human lung cancer and human colon cancer cell lines. [] These findings highlight the potential of such complexes in developing new anti-cancer agents. []
Q12: Are there any known cases of contact dermatitis associated with ibuprofen piconol?
A12: Yes, there have been reported cases of contact dermatitis linked to the topical use of ibuprofen piconol. [] As with any topical agent, there is potential for sensitization and allergic reactions in some individuals. []
Q13: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A13: Common analytical techniques for analyzing this compound and its derivatives include elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , , , , ] These methods are used to confirm composition, determine structure, and assess purity.
Q14: What tools and resources are available for researchers studying this compound and related compounds?
A14: Researchers can access a wealth of information and resources, including databases of chemical structures and properties, scientific publications, and computational chemistry software. Collaboration with research groups specializing in synthetic chemistry, materials science, or pharmacology can further facilitate advancements in this field.
Q15: What cross-disciplinary applications have been explored for this compound and its derivatives?
A15: this compound finds applications in diverse fields such as medicinal chemistry, catalysis, and materials science. Its versatility stems from its ability to act as a ligand, building block for larger structures, and a precursor for other valuable compounds. [, , , , ]
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